N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
CAS No.: 1021213-84-2
Cat. No.: VC11927232
Molecular Formula: C17H17ClN4O2S
Molecular Weight: 376.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021213-84-2 |
|---|---|
| Molecular Formula | C17H17ClN4O2S |
| Molecular Weight | 376.9 g/mol |
| IUPAC Name | N-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C17H17ClN4O2S/c1-10-2-5-12(8-13(10)18)19-15(23)9-25-16-7-6-14(21-22-16)20-17(24)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,19,23)(H,20,21,24) |
| Standard InChI Key | QBVBSGZEIQBYNH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)Cl |
Introduction
Chemical Identity
1.1 IUPAC Name
N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
1.2 Molecular Formula
CHClNOS
1.3 Molecular Weight
376.87 g/mol
1.4 Structural Features
The compound features:
-
A pyridazine ring substituted with a methylsulfanyl group.
-
A cyclopropanecarboxamide moiety attached to the pyridazine ring.
-
A 3-chloro-4-methylphenyl group linked via a carbamoyl group.
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting with pyridazine derivatives and incorporating functional groups through nucleophilic substitution or condensation reactions.
General Synthetic Pathway:
-
Formation of Pyridazine Core: Pyridazine derivatives are synthesized via cyclization reactions involving hydrazine and dicarbonyl compounds.
-
Introduction of Sulfanyl Group: A thiol-based reagent is used to introduce the sulfanyl group at the desired position on the pyridazine ring.
-
Carbamoylation: The 3-chloro-4-methylphenyl group is introduced through a reaction with isocyanates or carbamoyl chlorides.
-
Cyclopropanecarboxamide Formation: The final step involves coupling the pyridazine derivative with cyclopropanecarboxylic acid or its derivatives.
Anticancer Potential
Compounds containing pyridazine rings and sulfanyl groups have shown cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) by inducing apoptosis and disrupting mitochondrial membrane potential .
Antimicrobial Activity
Carbamoyl derivatives with chlorinated phenyl groups often exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria .
Molecular Docking Studies
Molecular docking studies suggest that compounds with pyridazine cores can bind effectively to enzymes or receptors involved in DNA replication or protein synthesis, making them potential inhibitors for therapeutic targets .
Applications
This compound may serve as a lead molecule for designing drugs targeting:
-
Cancer Therapy: Due to its structural similarity to known anticancer agents.
-
Antimicrobial Agents: Effective against resistant bacterial strains.
-
Enzyme Inhibitors: For diseases involving dysregulated enzymatic activity.
Structural Optimization
Modifications at the sulfanyl or carbamoyl groups could enhance biological activity or improve pharmacokinetics.
Toxicity Studies
Further studies are required to evaluate cytotoxicity, therapeutic index, and metabolic stability.
Computational Studies
In silico methods like QSAR (Quantitative Structure-Activity Relationship) modeling could predict activity profiles and guide further synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume